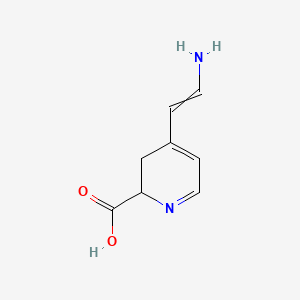![molecular formula C13H19N5O10S B564181 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-94-7](/img/structure/B564181.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a useful research compound. Its molecular formula is C13H19N5O10S and its molecular weight is 437.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid involves several key steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a beta-lactam ring, which is characteristic of monobactams . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria that naturally produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate and purify the antibiotic .
化学反応の分析
Types of Reactions
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chemical structure of the antibiotic.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their antibacterial properties or to study their chemical behavior .
科学的研究の応用
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of monobactams and to develop new synthetic methods for beta-lactam antibiotics.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
作用機序
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the formation of the cell wall, leading to the disruption of bacterial growth and ultimately causing cell death. The molecular targets of this antibiotic include penicillin-binding proteins, which are essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid include other monobactams such as aztreonam and tigemonam. These compounds share a similar beta-lactam ring structure and mechanism of action .
Uniqueness
What sets this compound apart from other monobactams is its unique chemical structure, which includes a dehydroasparagine residue. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
108065-94-7 |
|---|---|
分子式 |
C13H19N5O10S |
分子量 |
437.38 |
IUPAC名 |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O10S/c1-5(15-12(24)8(20)4-19)10(22)16-6(2-9(14)21)11(23)17-7-3-18(13(7)25)29(26,27)28/h2,5,7-8,19-20H,3-4H2,1H3,(H2,14,21)(H,15,24)(H,16,22)(H,17,23)(H,26,27,28)/b6-2+/t5-,7-,8+/m1/s1 |
InChIキー |
TXLOYBYUSQMOIL-RZSWNVQPSA-N |
SMILES |
CC(C(=O)NC(=CC(=O)N)C(=O)NC1CN(C1=O)S(=O)(=O)O)NC(=O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


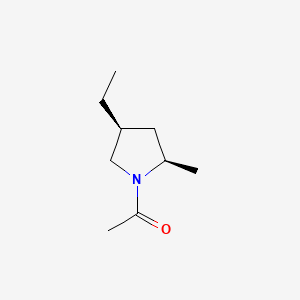
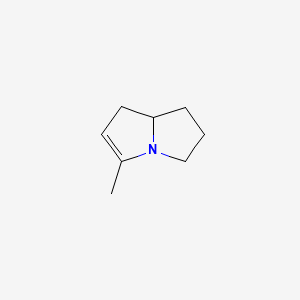

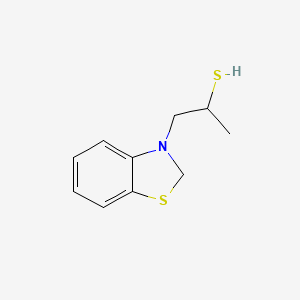
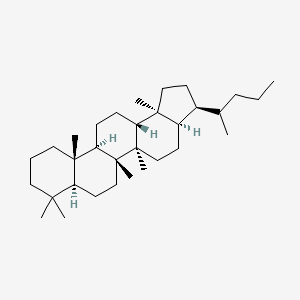
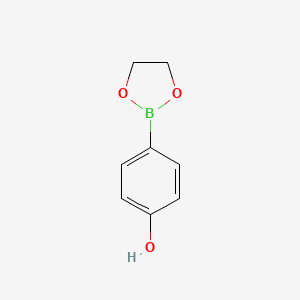
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
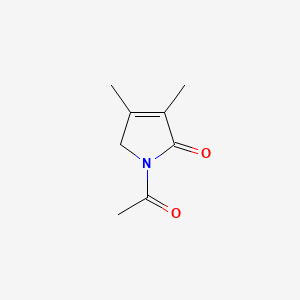
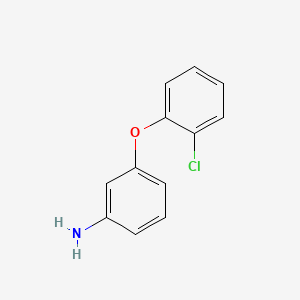
![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)
![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
